

# Application of Near-Infrared Spectroscopy for Rapid Quantification of m-Loxoprofen

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Application Note AP-NIR-001

#### **Abstract**

This application note details a validated method for the quantitative analysis of **m-Loxoprofen** in pharmaceutical formulations using Near-Infrared (NIR) spectroscopy. This rapid and non-destructive technique serves as a powerful alternative to traditional chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), for in-process quality control and final product release. The described protocol offers significant reductions in analysis time and costs without compromising accuracy and precision.[1][2][3] This document provides researchers, scientists, and drug development professionals with the necessary protocols and data to implement this method.

#### Introduction

Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[2] Traditionally, the quantification of Loxoprofen in pharmaceutical products relies on HPLC, which, while accurate and reproducible, is often time-consuming and requires significant solvent and consumable usage.[1][3] NIR spectroscopy has emerged as a valuable Process Analytical Technology (PAT) tool in the pharmaceutical industry, enabling real-time, non-destructive analysis of raw materials, intermediates, and finished products.[1][3][4] This method, coupled with chemometric data analysis, allows for the rapid determination of critical quality attributes.[5][6] This application note outlines a validated



NIR spectroscopic method for the quantification of **m-Loxoprofen**, demonstrating its suitability as a replacement for the conventional HPLC method for routine quality control.[1][2]

### **Principle of the Method**

NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum (typically 780 to 2526 nm).[4] This absorption corresponds to overtones and combinations of vibrational modes of molecules containing C-H, N-H, or O-H bonds. Each chemical component in a sample has a unique NIR spectral fingerprint. By building a multivariate calibration model using chemometrics, the concentration of a specific component, such as **m-Loxoprofen**, can be predicted from the NIR spectrum of a sample.[5][6] This approach allows for rapid and non-destructive quantification without the need for sample preparation.[4][7]

# **Experimental Protocols Materials and Equipment**

- Reagents: Loxoprofen sodium (Daehi Chem, Korea), Lactose (SAMCHUN, Korea), L-HPC (low-substituted hydroxypropyl cellulose, Japan), Magnesium stearate (SAMCHUN, Korea), Methanol (HPLC Grade, SAMCHUN, Korea), Acetic acid 99.5% (SAMCHUN, Korea), Triethanolamine (DAE-JUNG, Korea), and Water (tertiary distilled).[2]
- NIR Spectrometer: Equipped with a diffuse reflectance accessory.
- HPLC System: Alliance 2690 with a UV detector.[2]
- Analytical Column: C18 column (4 mm inner diameter, 25 cm length, 5 µm particle size).
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Analytical balance.
- NIR-compatible sample vials or petri dishes.[2]

## Sample Preparation for Calibration and Validation



- Prepare a series of calibration and validation samples by mixing Loxoprofen sodium with common pharmaceutical excipients (lactose, L-HPC, and magnesium stearate).[2]
- The concentration of Loxoprofen sodium in the mixtures should span a range that covers the
  expected manufacturing concentrations, for instance, from 80% to 120% of the target
  concentration.[2]
- Ensure homogeneous mixing of the components for each sample.

#### **NIR Spectrum Acquisition**

- Set the NIR spectrometer to collect spectra in the range of 10000 to 4000 cm<sup>-1</sup>.[3]
- Place the prepared sample mixture in a NIR-compatible petri dish.[2]
- Acquire the diffuse reflectance spectrum of the sample.
- Collect multiple spectra for each sample to ensure reproducibility.

### **HPLC Analysis (Reference Method)**

- Mobile Phase Preparation: Prepare a suitable mobile phase for the separation of Loxoprofen.
- Standard Solution Preparation: Accurately weigh and dissolve Loxoprofen sodium standard in methanol to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.[2]
- Sample Solution Preparation: Accurately weigh a portion of the prepared mixture, dissolve it in methanol, and dilute to a known volume.[2]
- Chromatographic Conditions:
  - Column: C18 (4 mm x 25 cm, 5 μm)[2]
  - Column Temperature: 40°C[2]
  - Flow Rate: 1.0 mL/min



Detection Wavelength: 220 nm

Injection Volume: 10 μL

- Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Calculate the concentration of Loxoprofen in the samples based on the peak area of the analyte compared to the standard.

## **Data Analysis and Model Development**

- Spectral Pre-processing: The acquired NIR spectra may require pre-processing to remove unwanted variations such as baseline shifts and light scattering effects. Common preprocessing techniques include Multiplicative Scatter Correction (MSC) and Standard Normal Variate (SNV).
- Calibration Model Development: Use a multivariate calibration method, such as Partial Least Squares (PLS) regression, to build a quantitative model that correlates the pre-processed NIR spectra with the reference values obtained from the HPLC analysis.
- Model Validation: Validate the developed PLS model using an independent set of validation samples. Evaluate the model's performance based on parameters such as the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R<sup>2</sup>).

## **Quantitative Data Summary**

The following tables summarize the validation data comparing the NIR spectroscopy method with the reference HPLC method for the quantification of Loxoprofen sodium.

Table 1: HPLC Method Validation - Accuracy[3]



Test Sample	Peak Area	Assay (%)
Test 1	1067.9	98.1
Test 2	1188.6	101.5
Test 3	1270.6	101.8
Mean	100.69	
Standard Deviation	1.07	_
RSD (%)	1.06	

Table 2: NIR Method Validation - Linearity and Range[3]

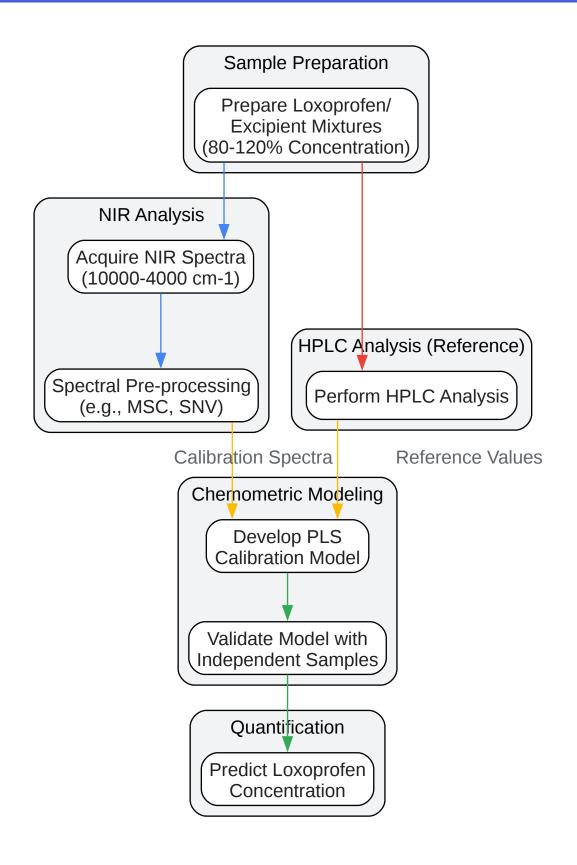
Parameter	Calibration Samples	Validation Samples
Correlation Coefficient (R)	0.986	0.994
Range (%)	81.2 - 122.5	81.2 - 122.5

Table 3: Comparison of NIR Prediction with HPLC Reference Values[3]

Sample ID	HPLC Assay (%)	NIR Predicted Assay (%)	Difference (%)
LXP-01	99.5	99.2	-0.3
LXP-02	101.2	101.5	+0.3
LXP-03	98.8	98.5	-0.3
LXP-04	102.1	102.4	+0.3
LXP-05	100.5	100.1	-0.4

## **Visualizations**





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